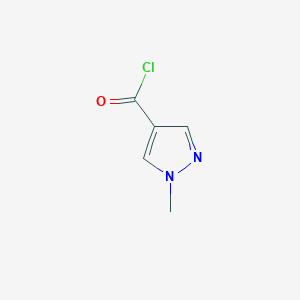
1-Methyl-1H-pyrazole-4-carbonyl chloride
Vue d'ensemble
Description
1-Methyl-1H-pyrazole-4-carbonyl chloride (MPCC) is an organochloride compound that has a wide range of applications in organic synthesis and chemical research. It is a versatile reagent that has been used in the synthesis of various organic compounds, including heterocycles, amines, and amino acids. MPCC is also used in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. Its unique properties make it an attractive choice for many applications in the laboratory.
Applications De Recherche Scientifique
Chemical Building Blocks
“1-Methyl-1H-pyrazole-4-carbonyl chloride” is classified under Chemical Building Blocks . It is used in various chemical reactions due to its unique structure and properties .
Life Science Research
This compound is used in Life Science Research . It is often used in experiments that require specific chemical properties .
Preparation of Aminothiazoles
It is used as a reagent for the preparation of aminothiazoles . These are used as γ-secretase modulators .
Potential JAK2 Inhibitors
The compound is used in the synthesis of amino-pyrido-indol-carboxamides , which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
TGF-β1 and Active A Signaling Inhibitors
It is involved in the preparation of pyridine derivatives , which act as TGF-β1 and active A signaling inhibitors .
Inhibitors of c-Met Kinase
“1-Methyl-1H-pyrazole-4-carbonyl chloride” is used in the synthesis of MK-2461 analogs , which are inhibitors of c-Met kinase for the treatment of cancer .
Mécanisme D'action
Target of Action
1-Methyl-1H-pyrazole-4-carbonyl chloride is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . .
Mode of Action
It’s known that pyrazole derivatives have shown diverse biological activities, including antileishmanial and antimalarial effects . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a certain pyrazole derivative . This suggests that 1-Methyl-1H-pyrazole-4-carbonyl chloride might interact with its targets in a similar manner.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it likely interferes with the life cycle of the leishmania and plasmodium parasites .
Pharmacokinetics
It’s known that the compound is classified as hazardous under the hazardous products regulations, indicating that it may have significant toxic effects .
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that it likely has a cytotoxic effect on the leishmania and plasmodium parasites .
Action Environment
It’s known that the compound reacts violently with water and releases gases which are toxic if inhaled . This suggests that the compound’s action, efficacy, and stability might be significantly influenced by the presence of water and other environmental factors.
Propriétés
IUPAC Name |
1-methylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBBQLJPRXPVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390389 | |
| Record name | 1-Methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazole-4-carbonyl chloride | |
CAS RN |
79583-19-0 | |
| Record name | 1-Methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Methyl-1H-pyrazole-4-carbonyl chloride in the synthesis of novel antifungal agents?
A1: 1-Methyl-1H-pyrazole-4-carbonyl chloride serves as a crucial building block in synthesizing a series of novel pyrazol-4-amide derivatives. The research paper [] highlights its reaction with various amines, resulting in the formation of fourteen new compounds (6a-6g, 7a-7g). These synthesized compounds demonstrated varying degrees of antifungal activity against plant pathogenic fungi. This finding suggests that 1-Methyl-1H-pyrazole-4-carbonyl chloride plays a vital role in creating potentially valuable antifungal agents.
Q2: Can you elaborate on the structure-activity relationship (SAR) observed in the synthesized pyrazol-4-amide derivatives?
A2: While the research paper [] doesn't delve into specific SAR details, it observes that the synthesized compounds (6a-6g, 7a-7g) exhibited different levels of antifungal activity. This observation implies that the variations in the amine substituents attached to the 1-Methyl-1H-pyrazole-4-carbonyl chloride core significantly influence the antifungal potency. Further investigation into the specific structural features contributing to enhanced activity could guide the development of more potent antifungal agents derived from this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



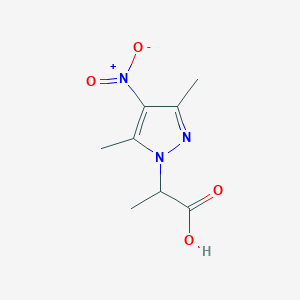
![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)
![{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1351581.png)
![4-Furan-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1351584.png)
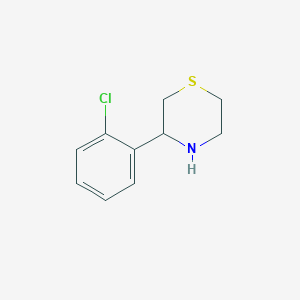
![N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzenecarboxamide](/img/structure/B1351596.png)

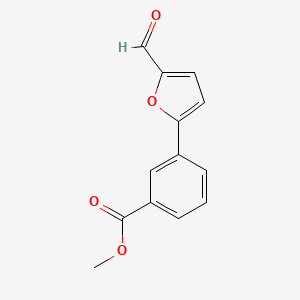

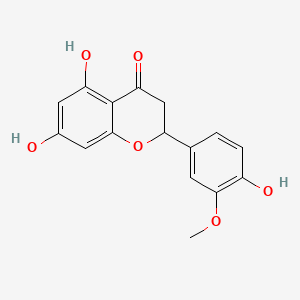
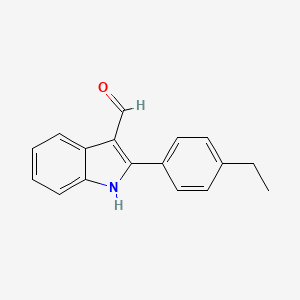

![2-[3-[(2,6-Dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B1351621.png)
